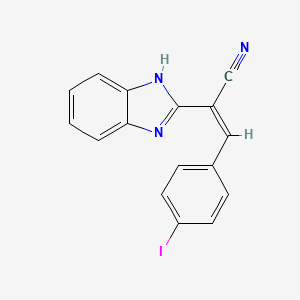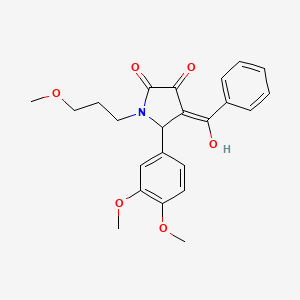
2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)acrylonitrile has been extensively studied for its potential applications in various scientific research areas, including cancer research, neurobiology, and drug discovery. The compound has been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)acrylonitrile is not fully understood. However, it has been proposed that the compound exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been found to modulate various signaling pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, the compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, this compound has been shown to protect neurons from oxidative stress-induced cell death, suggesting its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)acrylonitrile is its potent anti-tumor activity, making it a promising candidate for the development of new anti-cancer drugs. Additionally, the compound has been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its moderate synthesis yield, which may limit its availability for scientific research.
Orientations Futures
There are several future directions for the research of 2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)acrylonitrile. One of the potential areas of research is the development of new anti-cancer drugs based on this compound. Additionally, the neuroprotective properties of this compound suggest its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound exhibits potent anti-tumor activity and neuroprotective properties, making it a promising candidate for the development of new anti-cancer drugs and therapeutic agents for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Méthodes De Synthèse
2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)acrylonitrile can be synthesized using various methods, including the reaction of 4-iodoaniline with 2-(2-oxo-2-phenylethyl)benzimidazole in the presence of a base. The reaction yields the desired product with a moderate yield.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H,(H,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUJXMMGEUIXLV-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(C=C3)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-methyl-1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5424749.png)
![2-[3-(1H-indol-3-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5424751.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5424753.png)

![3-methyl-1-[1-({6-[3-(methylthio)phenyl]pyridin-3-yl}carbonyl)piperidin-3-yl]butan-1-one](/img/structure/B5424764.png)
![N-[2-oxo-1-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5424766.png)
![3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5424767.png)
![2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5424778.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5424790.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5424796.png)
![N-cyclopropyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5424800.png)
![4-[3-(2-fluorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5424808.png)
![3-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5424815.png)
![2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate](/img/structure/B5424839.png)